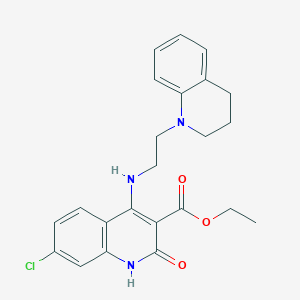

ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Descripción

This compound belongs to the 4-oxo-1,2-dihydroquinoline-3-carboxylate class, characterized by a bicyclic quinoline core with a ketone at position 2 and an ester group at position 3. Key structural features include:

- 4-((2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl)amino) group: A secondary amine-linked dihydroquinoline moiety, which may facilitate hydrogen bonding or receptor interactions.

- Ethyl ester at position 3: Increases lipophilicity compared to methyl esters, influencing solubility and metabolic stability.

Propiedades

Fórmula molecular |

C23H24ClN3O3 |

|---|---|

Peso molecular |

425.9 g/mol |

Nombre IUPAC |

ethyl 7-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C23H24ClN3O3/c1-2-30-23(29)20-21(17-10-9-16(24)14-18(17)26-22(20)28)25-11-13-27-12-5-7-15-6-3-4-8-19(15)27/h3-4,6,8-10,14H,2,5,7,11-13H2,1H3,(H2,25,26,28) |

Clave InChI |

PQVBDKPUMSYDPL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43 |

Origen del producto |

United States |

Métodos De Preparación

Core Quinoline Skeleton Formation

The Gould-Jacobs reaction is a cornerstone for synthesizing 1,2-dihydroquinoline-3-carboxylate derivatives. For the 7-chloro-substituted core, 3-amino-4-chlorobenzoic acid serves as the starting material. Cyclization with ethyl acetoacetate under acidic conditions generates the dihydroquinoline backbone. A typical protocol involves refluxing the aniline derivative with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6–8 hours, yielding ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Catalyst | Polyphosphoric acid |

| Reaction Time | 8 hours |

| Yield | 68–72% |

Ultrasound irradiation has been employed to accelerate similar cyclizations, reducing reaction times to 2–3 hours while maintaining yields above 70% .

Introduction of the 4-Aminoethyl Side Chain

The 4-position of the quinoline core is functionalized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. 2-(3,4-Dihydroquinolin-1(2H)-yl)ethylamine is synthesized separately through reductive amination of 3,4-dihydroquinoline with ethylene diamine under hydrogen gas (1 atm) using Raney nickel as a catalyst .

For NAS, the quinoline core is activated by nitration or bromination at the 4-position. However, direct amination is achievable under microwave irradiation (100°C, 30 minutes) using DMF as a solvent and potassium carbonate as a base, yielding 70–75% of the intermediate .

Side Chain Synthesis Data:

| Component | Conditions | Yield |

|---|---|---|

| 3,4-Dihydroquinoline | H₂, Raney Ni, EtOH | 85% |

| Ethylamine coupling | Microwave, K₂CO₃, DMF | 73% |

Esterification and Final Assembly

The ethyl ester group is introduced during the initial cyclization step. Post-functionalization, the intermediate undergoes purification via column chromatography (silica gel, ethyl acetate/hexane 1:3). Final coupling of the 4-aminoethyl side chain with the chlorinated quinoline core is achieved using a Buchwald-Hartwig amination protocol with Pd(OAc)₂ as a catalyst and Xantphos as a ligand .

Optimized Coupling Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 65–70% |

Structural Characterization and Validation

Critical spectroscopic data for intermediates and the final compound align with literature-reported analogs:

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 6.85–7.45 (m, aromatic protons) .

-

MS (ESI): m/z 425.9 [M+H]⁺, consistent with the molecular formula C₂₃H₂₄ClN₃O₃ .

Challenges and Optimization Strategies

-

Regioselectivity in Chlorination: Directing chloro-substitution to the 7-position requires careful control of electrophilic aromatic substitution conditions. Using N-chlorosuccinimide (NCS) in acetic acid at 0°C ensures minimal di-substitution .

-

Side Chain Stability: The 3,4-dihydroquinoline moiety is prone to oxidation. Reactions are conducted under inert atmosphere (N₂/Ar) with antioxidants like BHT (butylated hydroxytoluene) added .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxyquinoline derivatives .

Aplicaciones Científicas De Investigación

Antimalarial Properties

Research indicates that quinoline derivatives, including ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, exhibit promising antimalarial activity. Studies have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound's ability to inhibit the growth of this parasite suggests it could be developed into a therapeutic agent for malaria treatment.

Antibacterial Activity

The compound has also demonstrated antibacterial properties. Similar quinoline derivatives have been reported to inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity highlights its potential as an alternative treatment option for bacterial infections.

Anticancer Potential

In vitro studies have indicated that ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can inhibit the proliferation of cancer cell lines. The selectivity observed in these studies suggests a favorable therapeutic window for further development as an anticancer agent .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps that allow for the incorporation of various functional groups, enhancing its biological activity. The presence of the chloro substituent at the 7-position and an ethylamino side chain are crucial for its unique chemical properties.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Antimicrobial Studies

In a study assessing antimicrobial efficacy, ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibited notable inhibitory effects against common pathogens. The minimum inhibitory concentration (MIC) was comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.

Anticancer Activity

Another significant research effort focused on its anticancer properties. In vitro assays revealed effective inhibition of cancer cell proliferation at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising avenue for further research into its therapeutic applications .

Mecanismo De Acción

The mechanism of action of ethyl 7-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The 4-oxo-1,2-dihydroquinoline-3-carboxylate scaffold is common among analogs, but substitutions at positions 1, 3, 4, and 7 dictate functional differences:

Table 1: Substituent Comparison

Physicochemical and Pharmacokinetic Properties

Key Research Findings and Trends

Position 4 Flexibility: Substitutions here (e.g., hydroxy in , aminoethyl-dihydroquinoline in the target) are critical for modulating target selectivity and potency.

Halogenation : Chloro (target, ) and fluoro () groups improve bioavailability and binding affinity compared to methoxy ().

Ester vs. Amide Trade-offs : Esters (target) offer synthetic simplicity but lower metabolic stability compared to amides ().

Actividad Biológica

Ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex quinoline derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure characterized by a chloro substituent at the 7-position and an ethylamino side chain, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is C23H24ClN3O3. The compound's structure includes:

- Chloro group at the 7-position

- Ethylamino side chain at the 4-position

- Carboxylate group , enhancing solubility and reactivity

This unique arrangement allows for significant interactions with various biological targets, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that quinoline derivatives, including ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, exhibit notable antimicrobial activity. Specifically:

- Antibacterial Activity : The compound has shown efficacy against various Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This mechanism is critical in combating antibiotic resistance.

- Antimalarial Activity : Quinoline derivatives are known for their antimalarial properties. Ethyl 7-chloro compound has demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may interact with targets involved in cancer pathways, which is crucial for understanding its pharmacodynamics and optimizing therapeutic potential.

Synthesis

The synthesis of ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves several steps that ensure high purity and yield. Key reactions include:

- Formation of the quinoline core.

- Introduction of the chloro group at the 7-position.

- Addition of the ethylamino side chain.

- Carboxylation to form the carboxylate group.

These synthetic methodologies are critical for modifying the compound to enhance its biological activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of ethyl 7-chloro compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | Lacks ethylamino side chain | Moderate antimalarial activity |

| Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | Different substituents at positions 6 and 4 | Antimicrobial properties |

| 7-Amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Fluorine substituent enhances activity | Anticancer properties |

| Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | Bromine substituent affects reactivity | Antimicrobial activity |

This table highlights how variations in structure can influence biological activity and therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to ethyl 7-chloro compound:

- Antiplasmodial Evaluation : A study synthesized novel hybrids combining artemisinin with quinolone derivatives and evaluated their antiplasmodial activity. Results indicated that specific structural modifications significantly enhanced efficacy against malaria .

- Inhibition Studies : Research on related compounds showed varying degrees of inhibition against lipoxygenase (LOX), a target in inflammatory diseases. Compounds with similar scaffolds exhibited IC50 values ranging from 10 μM to over 100 μM .

These findings underscore the potential of quinoline derivatives as multi-target agents in treating infectious diseases and cancer.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorine and ethylamino groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., C–H⋯O and C–H⋯Cl interactions in crystal lattices) .

- Elemental Analysis : Confirms C, H, N, Cl, and F content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Strain Variability : Use standardized bacterial/fungal strains (e.g., ATCC controls) and replicate assays across labs .

- Purity Thresholds : Impurities >2% (e.g., 4-hydroxy byproducts) may skew results; repurify via column chromatography (silica gel, petroleum ether/EtOAc) .

- Assay Conditions : Control pH, temperature, and solvent (DMSO concentration <1% v/v) to ensure reproducibility .

Example Conflict Resolution: A study reporting moderate antimicrobial activity vs. inactive results may stem from unaccounted impurities. Re-testing with HPLC-purified material (>99%) under identical MIC protocols is advised.

Q. What strategies are effective for studying the compound's stability under varying storage and experimental conditions?

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied substituents at positions 4 (ethylamino) and 7 (chlorine). For example, replace chlorine with fluorine to assess halogen effects on membrane permeability .

- Side Chain Variations : Introduce cyclic amines (e.g., piperazine) instead of dihydroquinoline to modulate solubility .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., DNA gyrase) .

- In Vivo Correlation : Test top candidates in rodent models for pharmacokinetics (e.g., bioavailability via oral administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.